3-(4-methoxyphenyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Description
3-(4-methoxyphenyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H21N7O6 and its molecular weight is 491.464. The purity is usually 95%.
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Biological Activity
The compound 3-(4-methoxyphenyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the triazole and pyrimidine rings followed by the introduction of methoxy and oxadiazole groups. The general synthetic route can be summarized as follows:
- Formation of the Triazole Ring : The initial step involves the reaction of appropriate azoles with substituted phenyl compounds.
- Pyrimidine Construction : The pyrimidine moiety is constructed through cyclization reactions that incorporate nitrogen atoms into the ring structure.
- Oxadiazole Integration : The oxadiazole group is introduced via a condensation reaction with suitable precursors.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole functionalities. For instance:
- In vitro Studies : Compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). For instance, one study reported IC50 values ranging from 0.67 to 0.87 µM against these cell lines .
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : Many derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of Key Enzymes : Some studies indicate that similar compounds inhibit enzymes like EGFR and Src kinases, which are critical in cancer progression .
Case Study 1: Cytotoxicity Evaluation
A study evaluated a series of oxadiazole derivatives for their anticancer activity using MTT assays. The results indicated that certain derivatives exhibited higher cytotoxicity than standard chemotherapeutics. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 0.275 |
Compound B | HCT-116 | 0.67 |
Compound C | PC-3 | 0.87 |
This table illustrates the effectiveness of these compounds compared to traditional treatments.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer cell proliferation. These studies suggest a strong interaction with target sites associated with tumor growth .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-6-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O6/c1-32-15-7-5-14(6-8-15)30-22-19(26-28-30)23(31)29(12-24-22)11-18-25-21(27-36-18)13-9-16(33-2)20(35-4)17(10-13)34-3/h5-10,12H,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPKXCJNOFMTAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.